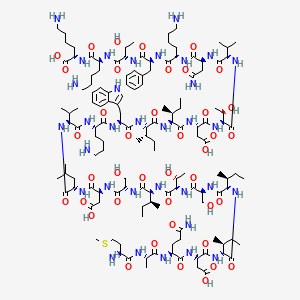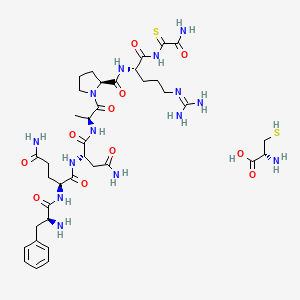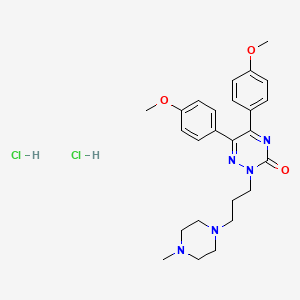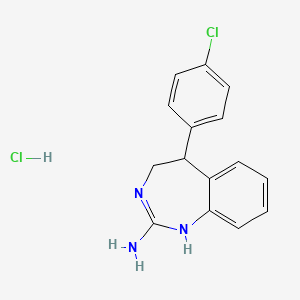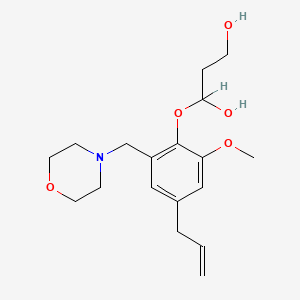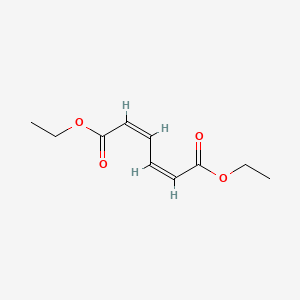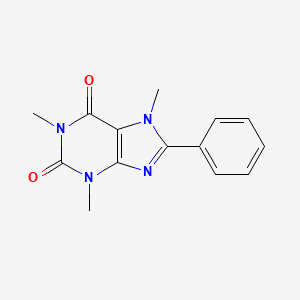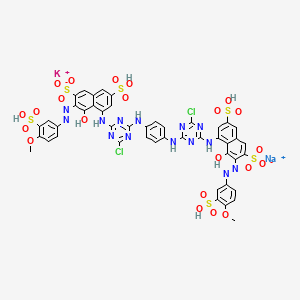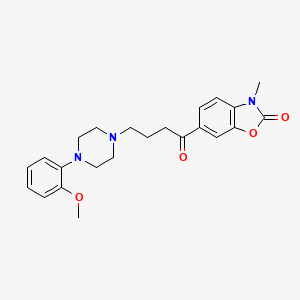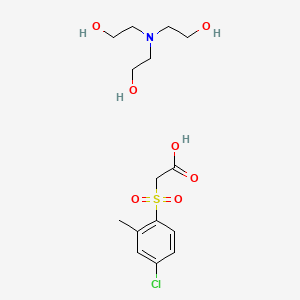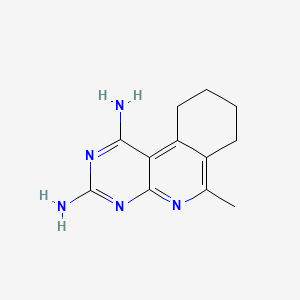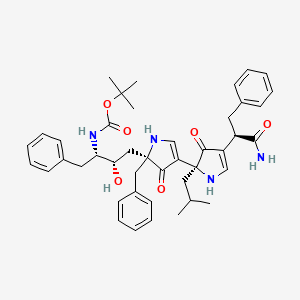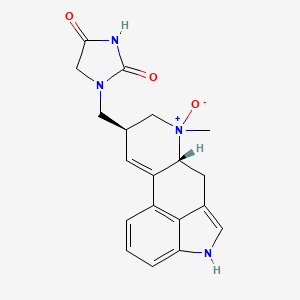
1-((6-Methyl-delta-9,10-ergolen-8-beta-yl)methyl)-2,4-imidazolidinedione N6-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((6-Methyl-delta-9,10-ergolen-8-beta-yl)methyl)-2,4-imidazolidinedione N6-oxide is a complex organic compound that belongs to the class of ergoline derivatives Ergoline derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((6-Methyl-delta-9,10-ergolen-8-beta-yl)methyl)-2,4-imidazolidinedione N6-oxide typically involves multiple steps, starting from readily available precursors. The key steps in the synthetic route include:
-
Formation of the Ergoline Core: : The synthesis begins with the formation of the ergoline core, which is achieved through a series of cyclization reactions. These reactions often involve the use of strong acids or bases as catalysts and require precise temperature control to ensure the correct formation of the ergoline ring system.
-
Introduction of the Methyl Group: : The next step involves the introduction of the methyl group at the 6-position of the ergoline core. This is typically achieved through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
-
Formation of the Imidazolidinedione Ring: : The imidazolidinedione ring is formed through a condensation reaction between an appropriate diamine and a carbonyl compound. This step often requires the use of dehydrating agents to drive the reaction to completion.
-
Oxidation to Form the N6-Oxide: : The final step involves the oxidation of the nitrogen atom at the 6-position to form the N6-oxide. This is typically achieved using oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This often involves the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of automated systems for reagent addition and product isolation helps to streamline the production process and reduce costs.
化学反応の分析
Types of Reactions
1-((6-Methyl-delta-9,10-ergolen-8-beta-yl)methyl)-2,4-imidazolidinedione N6-oxide undergoes various types of chemical reactions, including:
-
Oxidation: : The compound can undergo further oxidation reactions, leading to the formation of higher oxidation state derivatives. Common oxidizing agents used in these reactions include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction reactions can be used to convert the N6-oxide back to the parent amine. Common reducing agents include lithium aluminum hydride and sodium borohydride.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, where the imidazolidinedione ring can be modified by introducing different substituents. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, strong bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield higher oxidation state derivatives, while reduction reactions yield the parent amine. Substitution reactions result in modified imidazolidinedione derivatives with different substituents.
科学的研究の応用
1-((6-Methyl-delta-9,10-ergolen-8-beta-yl)methyl)-2,4-imidazolidinedione N6-oxide has a wide range of scientific research applications, including:
-
Chemistry: : The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
-
Biology: : The compound is studied for its potential biological activities, including its effects on various cellular processes. It is often used in research to understand the mechanisms of action of ergoline derivatives.
-
Medicine: : The compound is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
-
Industry: : The compound is used in the production of various industrial chemicals and materials. Its unique properties make it suitable for use in specialized applications, such as the development of new materials with specific functionalities.
作用機序
The mechanism of action of 1-((6-Methyl-delta-9,10-ergolen-8-beta-yl)methyl)-2,4-imidazolidinedione N6-oxide involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
1-((6-Methyl-delta-9,10-ergolen-8-beta-yl)methyl)-2,4-imidazolidinedione N6-oxide can be compared with other similar compounds, such as:
-
Ergoline Derivatives: : Other ergoline derivatives, such as lysergic acid diethylamide and ergotamine, share similar structural features but differ in their specific substituents and biological activities.
-
Imidazolidinedione Derivatives: : Compounds such as phenytoin and ethosuximide are imidazolidinedione derivatives with different substituents and pharmacological properties.
The uniqueness of this compound lies in its specific combination of the ergoline and imidazolidinedione moieties, which confer distinct chemical and biological properties.
特性
CAS番号 |
121532-41-0 |
|---|---|
分子式 |
C19H20N4O3 |
分子量 |
352.4 g/mol |
IUPAC名 |
1-[[(6aR,9S)-7-methyl-7-oxido-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-7-ium-9-yl]methyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C19H20N4O3/c1-23(26)10-11(8-22-9-17(24)21-19(22)25)5-14-13-3-2-4-15-18(13)12(7-20-15)6-16(14)23/h2-5,7,11,16,20H,6,8-10H2,1H3,(H,21,24,25)/t11-,16+,23?/m0/s1 |
InChIキー |
MTMCBEJFHTYAQU-AKGYEBPHSA-N |
異性体SMILES |
C[N+]1(C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)CN5CC(=O)NC5=O)[O-] |
正規SMILES |
C[N+]1(CC(C=C2C1CC3=CNC4=CC=CC2=C34)CN5CC(=O)NC5=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


